molecular formula C7H8ClNOS B13166140 1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one

1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one

Cat. No.: B13166140
M. Wt: 189.66 g/mol
InChI Key: JSMPBNMIJHYFJU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one can be synthesized through various synthetic routes. One common method involves the reaction of 5-chlorothiophene-3-carboxaldehyde with nitromethane in the presence of a base to form the corresponding nitroalkene. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired amino ketone .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-3-(5-chlorothiophen-2-yl)propan-2-one
  • 1-Amino-3-(5-bromothiophen-3-yl)propan-2-one
  • 1-Amino-3-(5-methylthiophen-3-yl)propan-2-one

Uniqueness

1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one is unique due to the specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom at the 5-position of the thiophene ring can enhance its electron-withdrawing properties, making it distinct from other similar compounds .

Biological Activity

1-Amino-3-(5-chlorothiophen-3-yl)propan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to synthesize current research findings regarding its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications.

This compound features an amino group and a thiophene ring, which are known to contribute to its biological activity. The presence of the chlorine atom on the thiophene ring enhances the compound's lipophilicity and may influence its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene rings demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Thiophene Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
5-Chloro-thiophene derivativeEscherichia coli16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It has been reported to induce apoptosis in cancer cell lines such as glioblastoma and breast adenocarcinoma. The mechanism involves the modulation of key signaling pathways associated with cell proliferation and survival .

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
Glioblastoma Multiforme0.5Induction of apoptosis via caspase activation
Breast Adenocarcinoma0.8Inhibition of cell cycle progression

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to altered enzymatic activity. For instance, it has been suggested that it could inhibit bacterial enzyme synthetase MurD, which is crucial for bacterial cell wall synthesis .
  • Apoptosis Induction : In cancer cells, the compound may trigger apoptotic pathways by activating caspases and altering mitochondrial membrane potential, leading to cell death .
  • DNA Interaction : Some studies suggest that thiophene derivatives can bind to DNA, disrupting replication and transcription processes in both microbial and cancer cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiophene derivatives demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against resistant strains of bacteria. The study highlighted the importance of structural modifications in enhancing antimicrobial potency.

Case Study 2: Anticancer Research

In vitro studies on glioblastoma cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment, supporting its potential as an anticancer agent.

Properties

Molecular Formula

C7H8ClNOS

Molecular Weight

189.66 g/mol

IUPAC Name

1-amino-3-(5-chlorothiophen-3-yl)propan-2-one

InChI

InChI=1S/C7H8ClNOS/c8-7-2-5(4-11-7)1-6(10)3-9/h2,4H,1,3,9H2

InChI Key

JSMPBNMIJHYFJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC=C1CC(=O)CN)Cl

Origin of Product

United States

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